molecular formula C17H16N4O3S B2802096 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide CAS No. 193826-40-3

2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B2802096
CAS No.: 193826-40-3
M. Wt: 356.4
InChI Key: FSVDIMNLORYTIR-UHFFFAOYSA-N
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Description

2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a methoxyphenyl group, and an acetohydrazide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry approaches to minimize waste and improve efficiency.

Chemical Reactions Analysis

2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as acids or bases, depending on the specific reaction.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives with potential biological activities.

    Biology: It has been investigated for its antimicrobial, antiviral, and anticancer properties, showing promising results in preliminary studies.

    Medicine: The compound’s potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases, is being explored.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide can be compared with other quinazolinone derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-24-12-8-6-11(7-9-12)21-16(23)13-4-2-3-5-14(13)19-17(21)25-10-15(22)20-18/h2-9H,10,18H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVDIMNLORYTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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